rac-(1R,6S)-2-azabicyclo[4.2.0]octan-5-ol hydrochloride
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Overview
Description
rac-(1R,6S)-2-azabicyclo[420]octan-5-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S)-2-azabicyclo[4.2.0]octan-5-ol hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of rhodium catalysts has been reported to facilitate the formation of bicyclic structures from terminal aryl alkynes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6S)-2-azabicyclo[4.2.0]octan-5-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
rac-(1R,6S)-2-azabicyclo[4.2.0]octan-5-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(1R,6S)-2-azabicyclo[4.2.0]octan-5-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
- rac-(1R,6S)-bicyclo[4.2.0]octan-2-amine hydrochloride
Uniqueness
rac-(1R,6S)-2-azabicyclo[4.2.0]octan-5-ol hydrochloride is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
2738574-94-0 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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